molecular formula C₁₆H₂₀BrNO₅ B1140709 [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 57865-92-6

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

Cat. No.: B1140709
CAS No.: 57865-92-6
M. Wt: 386.24
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Description

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is a complex organic compound that features a benzoate ester linked to a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a methoxy-substituted oxane derivative, followed by acetamidation and esterification with benzoic acid. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile, and the acetamidation step may involve acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The ester and amide functionalities can be reduced to their corresponding alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    [4-Acetamido-2-(chloromethyl)-6-methoxyoxan-3-yl] benzoate: Similar structure but with a chlorine atom instead of bromine.

    [4-Acetamido-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate: Similar structure but with a hydroxyl group instead of bromine.

    [4-Acetamido-2-(methyl)-6-methoxyoxan-3-yl] benzoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromomethyl group in [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate makes it particularly reactive towards nucleophiles, which can be advantageous in certain synthetic applications. Additionally, the combination of acetamido, methoxy, and benzoate functionalities provides a unique set of chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLAUALBZXMLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973461
Record name Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63554-16-5, 57865-92-6
Record name NSC276416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003107268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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